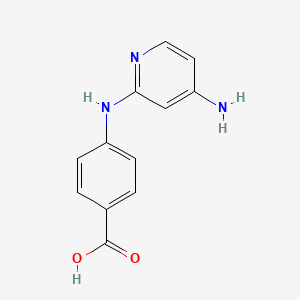

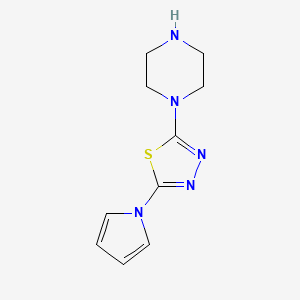

![molecular formula C11H14N4 B1478633 (3-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamin CAS No. 2098079-45-7](/img/structure/B1478633.png)

(3-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamin

Übersicht

Beschreibung

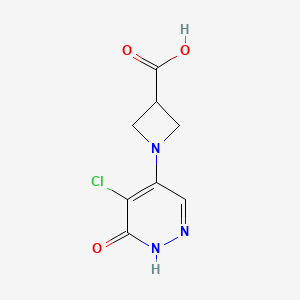

“(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine” is a chemical compound with the molecular formula C11H14N4 . It is a complex organic compound that falls under the category of aralkylamines . The compound is canonicalized and has a complexity of 229 .

Molecular Structure Analysis

The molecular structure of this compound includes 15 heavy atoms, 3 hydrogen bond acceptors, and 1 hydrogen bond donor . The topological polar surface area is 56.7 . The compound has 3 rotatable bonds .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 202.121846464 . The exact mass is also 202.121846464 . The compound’s InChI key is XICWJAJJLGEAGU-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Umfassende Analyse von (3-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamin

Krebsforschung: Verbindungen, die dem this compound ähneln, wurden auf ihre möglichen Interaktionen mit Proteinen wie PI3K untersucht, die eine wichtige Rolle beim Wachstum und Überleben von Brustkrebszellen spielen. Solche Verbindungen können auch die Resistenz gegen endokrine Therapie und Chemotherapie beeinflussen .

Antikrebs-Targeting: Pyridin-Gerüste, die Teil der chemischen Struktur der betreffenden Verbindung sind, sind für ihre medizinischen Eigenschaften bekannt, insbesondere im Antikrebs-Targeting. Es wurde festgestellt, dass sie eine hemmende Wirkung gegen verschiedene krebsassoziierte Enzyme besitzen .

Antivirene und antimikrobielle Anwendungen: Der Pyridin-Bestandteil ist auch mit antiviralen und antimikrobiellen Aktivitäten verbunden. Daher ist es plausibel, dass this compound für ähnliche Anwendungen untersucht werden könnte .

Synthese von Derivaten: Die Verbindung könnte als Vorläufer in der synthetischen Chemie verwendet werden, um eine Vielzahl von Pyrrolo[3,4-b]pyridin-5-onen herzustellen, die vielfältige medizinische Anwendungen haben .

Entwicklung von Chemosensoren: Pyridin-Derivate wurden bei der Entwicklung von Chemosensoren eingesetzt. Dies deutet auf mögliche Forschungsanwendungen der Verbindung bei der Entwicklung neuer Sensoren zum Nachweis bestimmter Chemikalien oder biologischer Marker hin .

Antidiabetische Forschung: Angesichts der Tatsache, dass Pyridin-haltige Verbindungen antidiabetische Eigenschaften gezeigt haben, besteht das Potenzial, dass this compound auch in diesem Bereich untersucht wird .

Antimalaria-Aktivität: Das Pyridin-Gerüst ist auch mit antimalaria-Aktivität verbunden, was eine weitere mögliche Forschungsanwendung für diese Verbindung darstellt .

Enzymhemmungstudien: Verbindungen mit Pyridin-Strukturen wurden auf ihre Enzymhemmungseigenschaften untersucht, was sie in der Erforschung verschiedener Krankheiten nützlich machen könnte, bei denen die Enzymaktivität ein Faktor ist .

Pharmaceuticals - MDPI Medicinal attributes of pyridine scaffold - SpringerOpen Chemistry with Schiff Bases of Pyridine Derivatives - IntechOpen

Zukünftige Richtungen

While the future directions for this specific compound are not explicitly mentioned in the retrieved documents, similar compounds have been studied for their potential biological activities . For example, compounds with a pyrimidine moiety have been employed in the design of privileged structures in medicinal chemistry due to their wide range of pharmacological activities . This suggests that “(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine” could also be a subject of future research in medicinal chemistry.

Wirkmechanismus

Target of Action

It is known that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

Related compounds, such as n-(pyridin-2-yl)amides, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine may interact with its targets through similar mechanisms.

Biochemical Pathways

Related compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, are known to have varied medicinal applications , suggesting that (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine may affect multiple biochemical pathways.

Result of Action

Related compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, are known to have varied medicinal applications , suggesting that (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine may have similar effects.

Biochemische Analyse

Biochemical Properties

(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication . This inhibition can result in altered gene expression and changes in cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular metabolism and function, both in vitro and in vivo.

Dosage Effects in Animal Models

The effects of (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

(3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and conversion into various metabolites . These interactions can affect metabolic flux and alter the levels of different metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on overall cellular metabolism.

Transport and Distribution

The transport and distribution of (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy in different biological contexts.

Subcellular Localization

The subcellular localization of (3-(cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and determine its overall impact on cellular processes.

Eigenschaften

IUPAC Name |

[3-(cyclopropylmethyl)imidazo[4,5-b]pyridin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c12-6-10-14-9-2-1-5-13-11(9)15(10)7-8-3-4-8/h1-2,5,8H,3-4,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCABMZHCZREKOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=NC3=C2N=CC=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

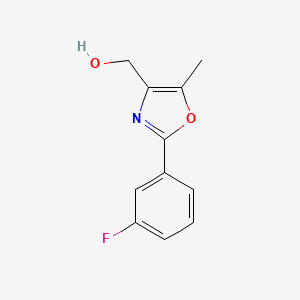

![2-(Aminomethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478550.png)

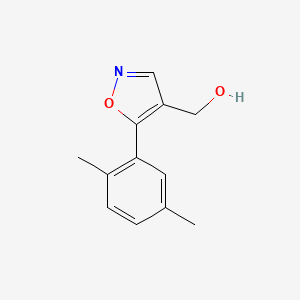

![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanol](/img/structure/B1478551.png)

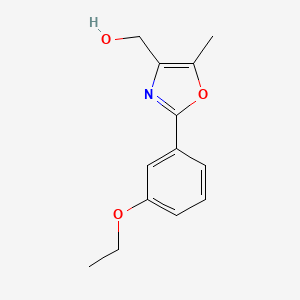

![1-ethyl-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478569.png)